molecular formula C13H21NO B13088130 2-(1-Amino-2-methylpropyl)-4-(propan-2-YL)phenol

2-(1-Amino-2-methylpropyl)-4-(propan-2-YL)phenol

Cat. No.: B13088130
M. Wt: 207.31 g/mol
InChI Key: FPIPVKHDSMSGEM-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-(propan-2-YL)phenol is an organic compound with a complex structure that includes both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-(propan-2-YL)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-(propan-2-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Both the amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the amino group can produce various amines.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-(propan-2-YL)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4-(propan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.

    4-Isopropylphenol: Shares the phenol group but lacks the amino group.

Uniqueness

2-(1-Amino-2-methylpropyl)-4-(propan-2-YL)phenol is unique due to the presence of both amino and phenol groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-propan-2-ylphenol

InChI

InChI=1S/C13H21NO/c1-8(2)10-5-6-12(15)11(7-10)13(14)9(3)4/h5-9,13,15H,14H2,1-4H3

InChI Key

FPIPVKHDSMSGEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(C(C)C)N

Origin of Product

United States

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